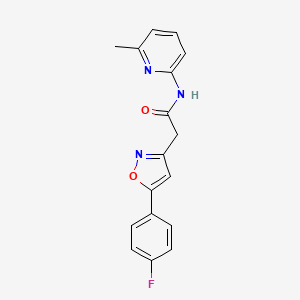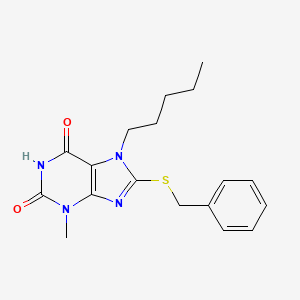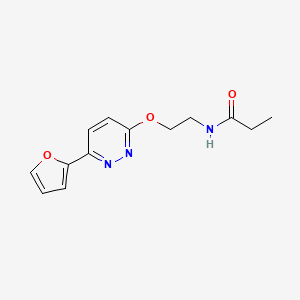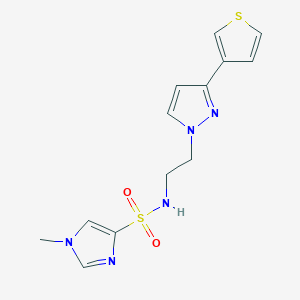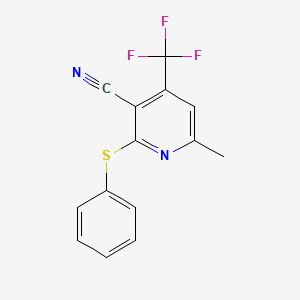
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile, also known as MPTN, is a chemical compound that has gained significant attention in the field of scientific research. MPTN is a nicotinonitrile derivative that has been found to possess various biological activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is not yet fully understood, but it has been proposed that it exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has been found to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and decrease oxidative stress. 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. However, it is important to note that 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile may have potential toxicity and should be handled with care. Additionally, further studies are needed to determine the optimal dosage and treatment duration for 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile.
Future Directions
There are several future directions for the research and development of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile. One potential application is the development of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile-based drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to elucidate the mechanism of action of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile and its potential side effects. Additionally, the synthesis of new derivatives of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile may lead to the discovery of more potent and selective compounds with improved biological activities.
Conclusion
In conclusion, 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a promising compound with significant potential for drug development. Its anti-inflammatory, antioxidant, and anticancer activities make it a promising candidate for the treatment of various diseases. Further studies are needed to determine the optimal dosage and treatment duration for 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile and to elucidate its mechanism of action. The synthesis of new derivatives of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile may lead to the discovery of more potent and selective compounds with improved biological activities.
Synthesis Methods
The synthesis of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile can be achieved through a multi-step process involving the reaction of 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile with phenylthiol in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product, 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile.
Scientific Research Applications
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anti-inflammatory, antioxidant, and anticancer activities. 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for the treatment of inflammatory diseases and cancer.
properties
IUPAC Name |
6-methyl-2-phenylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2S/c1-9-7-12(14(15,16)17)11(8-18)13(19-9)20-10-5-3-2-4-6-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYAQDCCXOXHSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC2=CC=CC=C2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

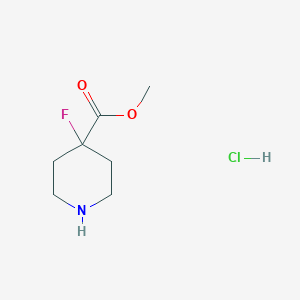
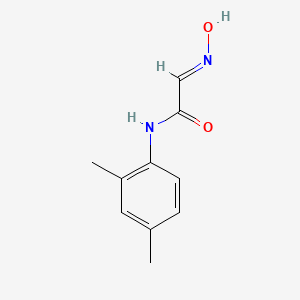
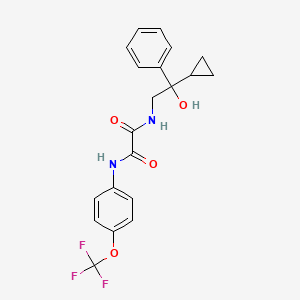
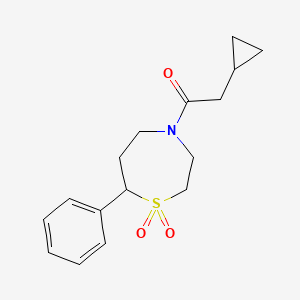
![2-Chloro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide](/img/structure/B2390530.png)
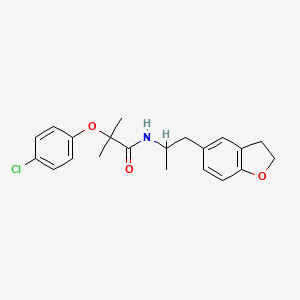
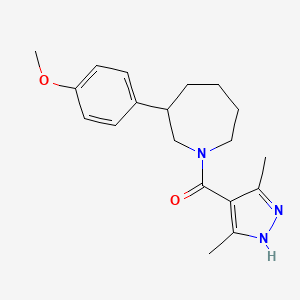
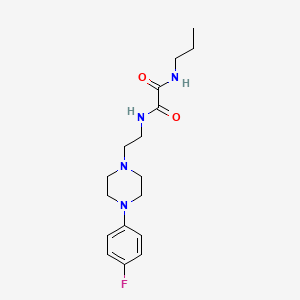
![1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B2390536.png)
![4-(2-ethoxybenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2390537.png)
